molecular formula C23H19ClN2OS B11568520 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yl)benzamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yl)benzamide

Cat. No.: B11568520
M. Wt: 406.9 g/mol
InChI Key: YNKWQOCWOLDINK-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yl)benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. For its anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
  • N-(1,3-benzothiazol-2-yl)-4-ethylbenzamide

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yl)benzamide stands out due to its unique combination of a benzothiazole moiety with a chlorophenyl and propan-2-yl group.

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C23H19ClN2OS/c1-14(2)15-7-9-16(10-8-15)22(27)25-17-11-12-18(19(24)13-17)23-26-20-5-3-4-6-21(20)28-23/h3-14H,1-2H3,(H,25,27)

InChI Key

YNKWQOCWOLDINK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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